1-methoxy-N,N-dimethylmethanamine

Description

Significance of Aminomethanols and Their Ethers in Synthetic Chemistry

Aminomethanols and their corresponding ethers are valuable intermediates and reagents in organic synthesis. Their utility stems from the presence of both a nitrogen atom and an oxygen-containing group attached to the same carbon, rendering them reactive towards a variety of substrates. These compounds serve as precursors to enamines and amidines, which are versatile building blocks for the construction of more complex molecules, particularly heterocyclic compounds. researchgate.netsciencemadness.org The reactivity of these reagents allows them to function as alkylating or formylating agents, depending on the specific structure and reaction conditions. sciencemadness.org For instance, they are employed in the synthesis of esters from carboxylic acids, ethers from phenols, and in the alkylation of active methylene (B1212753) compounds. sciencemadness.org

Historical Development of N,N-Dimethylformamide Dialkyl Acetals (DMF-DMA) as Chemical Reagents

N,N-Dimethylformamide dialkyl acetals, such as N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA), have emerged as powerful and versatile reagents in organic chemistry. researchgate.net DMF-DMA, also known as 1,1-dimethoxy-N,N-dimethylmethanamine, is recognized for its role as a C1 synthon, providing a single carbon unit in the construction of various molecular frameworks. researchgate.net Historically, the development of these reagents was driven by the need for efficient methods for methylation and formylation. sciencemadness.orgbasf.com

The preparation of DMF-DMA can be achieved through the reaction of dimethylformamide with a reagent like phosgene (B1210022) to form an intermediate, which is then treated with sodium methoxide (B1231860). researchgate.net Another method involves the reaction of an N,N-dialkyl(chloromethylene)ammonium chloride (a Vilsmeier reagent) with a sodium alkoxide. sciencemadness.org The applications of DMF-DMA are extensive, ranging from its use as a derivatizing agent in gas chromatography to its role as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. researchgate.netchemicalbook.com It is particularly prominent in the synthesis of heterocyclic compounds like pyrimidines, pyridines, and pyrazoles. researchgate.net

Structural Classification and Nomenclature within Methanamine Derivatives

Methanamine, more commonly known as methylamine (B109427) (CH₃NH₂), is the simplest primary amine and serves as the parent compound for a vast array of derivatives. wikipedia.orgnih.gov Amines are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of hydrogen atoms on the ammonia (B1221849) molecule that have been replaced by alkyl or aryl groups. byjus.com

Primary (1°) Amines: One hydrogen atom is replaced (e.g., Methanamine).

Secondary (2°) Amines: Two hydrogen atoms are replaced (e.g., N-methylmethanamine or dimethylamine).

Tertiary (3°) Amines: All three hydrogen atoms are replaced (e.g., N,N-dimethylmethanamine or trimethylamine).

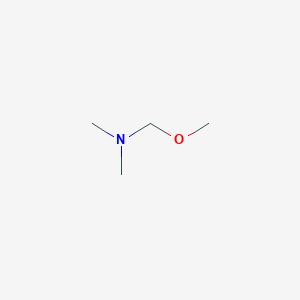

The compound 1-methoxy-N,N-dimethylmethanamine fits within this classification system. Its IUPAC name indicates a methanamine core. The "N,N-dimethyl" prefix signifies two methyl groups attached to the nitrogen atom, making it a tertiary amine derivative. The "1-methoxy" prefix indicates a methoxy (B1213986) group (-OCH₃) is attached to the carbon atom of the methanamine structure.

Table 1: Nomenclature and Classification of this compound

| Property | Description |

|---|---|

| IUPAC Name | This compound nih.gov |

| Synonyms | (Dimethylamino)methyl methyl ether, (methoxymethyl)dimethylamine nih.gov |

| Parent Compound | Methanamine (Methylamine) wikipedia.orgnih.gov |

| Functional Groups | Tertiary Amine, Ether |

| Molecular Formula | C₄H₁₁NO nih.gov |

| SMILES | CN(C)COC nih.gov |

| InChIKey | YFTNTMQKPLVKFQ-UHFFFAOYSA-N nih.gov |

Overview of Research Trajectories for this compound

Research on this compound has primarily focused on its utility as a reagent in synthetic organic chemistry. It functions as a methylating agent, capable of donating a methyl group to various substrates. This property is valuable in the synthesis of bioactive molecules and pharmaceuticals.

Key areas of investigation include:

Synthesis of Pharmaceuticals: The compound is used as an intermediate in the creation of antiviral and anticancer drugs. Its capacity to facilitate methylation can enhance the biological efficacy of these therapeutic agents.

Mechanism of Action: Studies have explored its reaction mechanism, noting that the partially positive carbon atom acts as an electrophile, while the nitrogen functions as a nucleophile in condensation reactions. This dual reactivity makes it a versatile tool for constructing chemical bonds.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 89.14 g/mol | nih.gov |

| Molecular Formula | C₄H₁₁NO | nih.gov |

| IUPAC Name | this compound | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-5(2)4-6-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTNTMQKPLVKFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574813 | |

| Record name | 1-Methoxy-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62393-45-7 | |

| Record name | 1-Methoxy-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (dimethylamino)methyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Production Processes for 1 Methoxy N,n Dimethylmethanamine

Laboratory-Scale Synthesis Techniques

In a laboratory setting, 1-methoxy-N,N-dimethylmethanamine is typically prepared through methods that prioritize versatility and accessibility of reagents.

A notable synthetic method for producing this compound involves a two-step process. google.com This procedure begins with the reaction of N,N-dimethylformamide (DMF) with dimethyl sulfate (B86663), which generates an iminium complex. google.com In the subsequent step, this intermediate complex is reacted with solid sodium methoxide (B1231860) dispersed in an organic solvent to yield the final product, this compound. google.com

An analogous two-step process, known as exhaustive methylation, is used for the synthesis of N,N-Dimethylaniline. youtube.com This involves first reacting aniline (B41778) with an excess of methyl iodide to form a quaternary ammonium (B1175870) salt, which is then decomposed at high temperatures to yield the desired dimethylated product. youtube.com

The choice of solvents and the specific reaction conditions are critical parameters that significantly influence the outcome of the synthesis of this compound in a laboratory setting. These factors can affect reaction rate, yield, and purity.

One common laboratory preparation involves the direct reaction of N,N-dimethylformamide (DMF) with methanol (B129727). chemicalbook.com This reaction is typically stirred for several hours (commonly 6-12 hours) either at room temperature or under reflux to drive the formation of the product. chemicalbook.com Another approach reacts N,N-dimethylformamide with dimethyl acetal (B89532) in a closed system under an inert atmosphere, such as nitrogen, to prevent interference from oxygen and water. liskonchem.com

The selection of an appropriate solvent is crucial for dissolving reactants and facilitating the reaction. liskonchem.com In some protocols, solvents such as benzene (B151609) and xylene are employed. liskonchem.com In the two-step synthesis involving an iminium complex, the reaction with sodium methoxide is carried out in organic solvents like isoparaffin or solvent naphtha. google.com The temperature for this specific step is maintained between 20-30°C, while the initial formation of the iminium complex occurs at a higher temperature of 60°C. google.com

Table 1: Comparison of Laboratory Synthesis Conditions for this compound

| Reactants | Solvent(s) | Temperature | Duration | Key Features | Reference(s) |

| N,N-dimethylformamide, Methanol | None specified | Room temp. or Reflux | 6-12 hours | Acid-catalyzed | chemicalbook.com |

| N,N-dimethylformamide, Dimethyl acetal | Benzene, Xylene | 150-200°C | Not specified | Inert atmosphere; catalyst added | liskonchem.com |

| N,N-dimethylformamide, Dimethyl sulfate; then Sodium methoxide | Isoparaffin, Solvent naphtha | Step 1: 60°C; Step 2: 20-30°C | Step 1: 5 hours | Two-step process via iminium complex | google.com |

Catalysts are frequently employed in the synthesis of this compound to enhance reaction rates and improve product yields. In the reaction between N,N-dimethylformamide and methanol, a catalytic amount of an acid, such as sulfuric acid (H₂SO₄), is typically added to the mixture. chemicalbook.com For syntheses involving the reaction of N,N-dimethylformamide and dimethyl acetal, organic acids or bases are often used to accelerate the aldimine condensation. liskonchem.com

In a related synthesis for 3-methoxy-N,N-dimethylpropionamide, a neutral silicate (B1173343) natural mineral is used as a catalyst, which is noted to be inexpensive, easy to obtain, and reusable. google.com

Industrial Production Techniques and Process Optimization

On an industrial scale, the synthesis of this compound is optimized for efficiency, high throughput, and purity. These processes are designed to produce large quantities of the compound with consistent quality for its various applications, including in the pharmaceutical and agrochemical industries. darshanpharmachem.combasf.com

A primary goal in the industrial production of this compound is to maximize the conversion of reactants into the desired product while minimizing the formation of impurities. This is often achieved through the use of continuous flow reactors, which offer advantages over traditional batch processing. Process parameters such as temperature and flow rate are precisely controlled and optimized to ensure high yields and purity.

Modern industrial chemical synthesis increasingly relies on in-line monitoring technologies to provide real-time data on the reaction's progress. equitechintl.com These Process Analytical Technologies (PAT) are crucial for process understanding, optimization, and control. researchgate.net

For continuous flow systems, which are often used in industrial settings, in-line analysis is particularly advantageous. cam.ac.uk Technologies such as Mass Spectrometry (MS) and Infrared (IR) spectroscopy can be integrated directly into the process stream. researchgate.netcam.ac.uk This allows for the continuous monitoring of reactant consumption, product formation, and the identification of any intermediates or impurities. researchgate.net Real-time data enables immediate adjustments to process parameters, ensuring the reaction remains within its optimal window, thereby maximizing efficiency and product quality. equitechintl.com UV-Vis spectroscopy is another well-established technology used for in-line concentration monitoring during chemical production. equitechintl.com

Scalability Considerations in Manufacturing

The industrial-scale production of this compound requires careful consideration of several factors to ensure an efficient, safe, and economically viable process. Key challenges include managing reaction exotherms, handling hazardous materials, and optimizing product purification.

One common large-scale synthesis involves the reaction of N,N-dimethylformamide (DMF) with a methylating agent like dimethyl sulfate, followed by treatment with sodium methoxide. chemicalbook.comgoogle.com In scaling up this process, controlling the temperature during the initial methylation step is critical, as the reaction is exothermic. google.com Industrial reactors with efficient cooling systems are necessary to prevent runaway reactions. The use of specific organic solvents, such as isoparaffin, solvent naphtha, or white oil, can help to manage the reaction and facilitate the handling of the solid sodium methoxide dispersion. google.com

Another scalability consideration is the purification of the final product. This compound is susceptible to decomposition at atmospheric pressure. chemicalbook.com Therefore, large-scale purification typically relies on vacuum distillation. To improve efficiency and yield, a rapid distillation using an entrainer like methanol is often employed to separate the product from the reaction mixture before a final fractional distillation under reduced pressure. chemicalbook.com This two-step distillation process helps to achieve high purity (e.g., 85-90%) on a commercial scale. chemicalbook.com The choice of materials for the reactors and distillation units is also important, as the reagents and product can be corrosive.

Alternative Synthetic Approaches and Precursor Chemistry

Several synthetic routes to this compound have been developed, utilizing different precursors and reaction conditions.

Reactions Involving N,N-Dimethylformamide and Methanol Derivatives

A primary and widely documented method for synthesizing this compound involves the O-methylation of N,N-dimethylformamide (DMF) using a methylating agent, followed by reaction with a methanol derivative, typically sodium methoxide. chemicalbook.com The most common methylating agent for this purpose is dimethyl sulfate.

The process, first described by Hellmut Bredereck's group, involves two main stages:

Formation of an Imino Intermediate: N,N-dimethylformamide is reacted with dimethyl sulfate. chemicalbook.comgoogle.com This reaction is typically performed by heating DMF and then adding dimethyl sulfate dropwise. google.com

Acetal Formation: The resulting intermediate is then treated with sodium methoxide in methanol at a controlled temperature, often around 0°C, to yield the final product. chemicalbook.com

Yields for this method are generally high, reported to be between 72% and 87%. chemicalbook.com A Chinese patent describes a similar process where the reaction of the imino-complex with solid sodium methoxide dispersed in an organic solvent like solvent naphtha occurs at 20-30°C, achieving yields up to 85.4%. google.com

Table 1: Synthesis via DMF and Dimethyl Sulfate

| Step | Reagents | Typical Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| 1. Imino-complex Formation | N,N-Dimethylformamide, Dimethyl Sulfate | Heat DMF to 80°C, add dimethyl sulfate, react for 2h | Intermediate step | google.com |

| 2. Acetal Formation | Imino-complex, Sodium Methoxide, Methanol | 0°C | 72-87% | chemicalbook.com |

| 2. (Alternative) | Imino-complex, Solid Sodium Methoxide, Organic Solvent (e.g., solvent naphtha) | 20-30°C | ~85% | google.com |

Utilization of Chlorodimethoxymethane and Dimethylamine (B145610)

An alternative pathway to this compound involves the reaction between chlorodimethoxymethane and dimethylamine. While less commonly cited in recent literature for direct synthesis, this method represents a logical combination of precursors. The synthesis of dimethylamine itself is a well-established industrial process, typically involving the reaction of methanol and ammonia (B1221849) over a catalyst. erasm.org This produces a mixture of mono-, di-, and trimethylamine, from which dimethylamine is separated. erasm.org Dimethylamine is commercially available as a gas or in aqueous solutions. chemicalbook.com

This route is conceptually related to the synthesis from Vilsmeier-type reagents. For instance, the Vilsmeier reagent, N,N-dimethyl(chloromethylene)iminium chloride, reacts with sodium methoxide in methanol to produce this compound in a 55% yield. chemicalbook.comsciencemadness.org

Transformations from Dimethylformamide with Methylating Agents

Beyond dimethyl sulfate, other methylating agents and reaction systems can be used to convert N,N-dimethylformamide into its dimethyl acetal. These methods often proceed through different intermediates but arrive at the same final product.

One such method involves the use of phosgene (B1210022). In this process, DMF is first treated with phosgene to form an intermediary compound, which is then reacted with two equivalents of sodium methoxide to produce this compound. researchgate.net

Another approach involves chloroform (B151607). The reaction of chloroform with sodium methoxide, presumably through the formation of dichlorocarbene (B158193) (:CCl2), can convert DMF to the desired acetal with a reported cleavage of carbon monoxide. chemicalbook.com This method has been shown to achieve crude yields of up to 91% in millimolar scale experiments. chemicalbook.com

Table 2: Comparison of Alternative Methylating Systems for DMF

| Primary Reagent System | Key Intermediate | Reported Yield | Reference |

|---|---|---|---|

| Phosgene, then Sodium Methoxide | Not specified | Not specified | researchgate.net |

| Chloroform, Sodium Methoxide | Dichlorocarbene (:CCl2) | Up to 91% (crude, small scale) | chemicalbook.com |

| Vilsmeier Reagent, Sodium Methoxide | N,N-dimethyl(chloromethylene)iminium chloride | 55% | chemicalbook.com |

Purification and Isolation Methodologies in Synthetic Protocols

The purification of this compound is a critical step in its synthesis due to the compound's sensitivity and the nature of the reaction byproducts. The most significant challenge is the compound's thermal instability at atmospheric pressure, which precludes simple distillation. chemicalbook.com

The standard and most effective method for purification is vacuum distillation . sciencemadness.org After the synthesis reaction, the crude mixture is typically subjected to distillation under reduced pressure. This lowers the boiling point of the compound, allowing it to be separated from less volatile impurities and salts (like sodium chloride formed in some syntheses) without decomposition. sciencemadness.org

To optimize the purification process and maximize yield, a multi-step approach is often recommended:

Rapid Distillation with an Entrainer: Initially, a rapid distillation of the reaction mixture is performed, often with methanol added as an entrainer. This step serves to quickly separate the volatile product and methanol from the bulk of the reaction salts and non-volatile materials. chemicalbook.com

Fractional Vacuum Distillation: The resulting distillate, a mixture of methanol and the product, is then subjected to a more careful fractional distillation under vacuum. chemicalbook.com This step separates the pure this compound from the methanol, yielding a product with purities often in the range of 85-90%. chemicalbook.com

In laboratory settings, after synthesis, an aqueous workup might be employed. This involves extracting the product into an organic solvent like dichloromethane, washing the organic layer with brine, and drying it over an anhydrous salt such as sodium sulfate before concentration and distillation. orgsyn.orgorgsyn.org

Chemical Reactivity and Mechanistic Investigations of 1 Methoxy N,n Dimethylmethanamine

Role as a Methylating Agent in Organic Transformations

1-Methoxy-N,N-dimethylmethanamine is an effective methylating agent for a variety of functional groups. wenxuecity.com It provides a source of an electrophilic methyl group, facilitating the methylation of acidic compounds. chemicalbook.com

This compound readily methylates carboxylic acids to form their corresponding methyl esters. wenxuecity.comthieme-connect.com The reaction proceeds smoothly, even with sterically hindered carboxylic acids. thieme-connect.com The mechanism involves the formation of an iminium carboxylate precipitate when the reagent is added to a solution of the carboxylic acid in a suitable solvent like tetrahydrofuran (B95107) or 1,4-dioxane. thieme-connect.com This intermediate then yields the methyl ester, along with N,N-dimethylformamide and methanol (B129727). thieme-connect.com

This method has been shown to be effective for a range of carboxylic acids, including those that are challenging to esterify through other means. thieme-connect.com

Table 1: Examples of Carboxylic Acid Methylation

| Carboxylic Acid | Product | Yield (%) | Reference |

| 4-Nitrobenzoic Acid | Methyl 4-nitrobenzoate | Near Quantitative | thieme-connect.com |

| Benzoic Acid | Methyl Benzoate | High | thieme-connect.com |

| Nicotinic Acid | Methyl Nicotinate | High | thieme-connect.com |

The methylation of primary and secondary amines is a fundamental transformation in organic synthesis, and this compound can be employed for this purpose. nih.govwikipedia.org The reaction with primary amines typically leads to the formation of N,N-dimethylformamidines. wenxuecity.com Secondary amines react to form the corresponding N-formyl-N,N-dialkylamines. wenxuecity.com

The traditional Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a well-known method for amine methylation that stops at the tertiary amine stage without forming quaternary ammonium (B1175870) salts. wikipedia.org While not a direct methylation in the same vein as using methyl iodide, the reactivity of this compound with amines provides a pathway to functionalized amine products. wenxuecity.com

This compound is also capable of methylating thiols and amino acids. wenxuecity.com Thiols are converted to their corresponding methyl thioethers. sciencemadness.org In the case of α-amino acids, the reaction leads to the formation of α-formamidinomethyl esters, which are relatively stable. wenxuecity.com These esterified and protected amino acid derivatives can then be further functionalized. wenxuecity.com

Participation in Condensation Reactions

A significant aspect of the reactivity of this compound is its role in condensation reactions. ingentaconnect.commdpi.com It acts as a one-carbon synthon, enabling the construction of more complex molecular skeletons. mdpi.comscirp.org

The reaction of this compound with primary amines yields N,N-dimethylformamidines. wenxuecity.com This transformation is a key step in the synthesis of various nitrogen-containing heterocyclic compounds. For instance, the reaction of 6-acetyl-7-aminofurazano[3,4-b]pyridines with this reagent affords N,N-dimethylformamidines which can be cyclized to form tricyclic systems. chemicalbook.com

This compound readily reacts with compounds containing active methylene (B1212753) or methyl groups to form enamines. researchgate.netmdpi.com This reactivity is attributed to the electrophilic nature of the partially positive carbon atom in the reagent. mdpi.com The resulting enamines are valuable intermediates in the synthesis of various heterocyclic compounds, including pyridines and pyrazoles. researchgate.netscirp.org

The reaction conditions, such as the solvent and activation method, can influence the reaction rate and the yield of the enamine product. mdpi.com

Table 2: Examples of Enamine Formation from Active Methylene Compounds

| Active Methylene Compound | Product | Reference |

| Malononitrile | 2-(Dimethylaminomethylene)malononitrile | researchgate.net |

| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(dimethylamino)acrylate | researchgate.net |

| Acetylacetone | 3-(Dimethylaminomethylene)pentane-2,4-dione | nih.gov |

| Cyclopentanone | 2-(Dimethylaminomethylene)cyclopentanone | wenxuecity.com |

| 5-Aryl-furan-2(3H)-ones | 5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-ones | mdpi.com |

Reactions with Amino Groups to Yield Dimethylamino Imines

The reaction of this compound with amino groups represents a key transformation in organic synthesis, leading to the formation of dimethylamino imines. This reactivity is harnessed in various synthetic strategies, particularly in the construction of complex nitrogen-containing molecules.

Research into related compounds has provided insights into the conditions that facilitate such transformations. For instance, studies on the aminolysis of β-carbonyl compounds have shown that dimethylamino methyl ethers can act as intermediates or reagents in multicomponent reactions. These reactions are often promoted by copper catalysts and a base like triethylamine (B128534) in an alcohol solvent. The choice of solvent and base is critical, with alcohols such as methanol or ethanol (B145695) significantly improving reaction yields compared to aprotic solvents. Optimal reaction times are typically around 6 hours at reflux temperature to achieve maximum conversion.

Electrophilic and Nucleophilic Character of the Compound

The dual reactivity of this compound, exhibiting both electrophilic and nucleophilic characteristics, underpins its versatility in organic synthesis. libretexts.orgmasterorganicchemistry.com

The carbon atom single-bonded to both the nitrogen and oxygen atoms in this compound possesses a significant partial positive charge, rendering it electrophilic. libretexts.org This electrophilicity arises from the electron-withdrawing effects of the adjacent electronegative oxygen and nitrogen atoms. Consequently, this carbon center is susceptible to attack by nucleophiles. libretexts.org

In the broader context of organic chemistry, an electrophile is a species that accepts a pair of electrons to form a new covalent bond. masterorganicchemistry.com The electrophilicity of a molecule is a key determinant of its reactivity. masterorganicchemistry.com Factors such as the presence of electron-withdrawing groups and steric hindrance can influence a molecule's electrophilic character. libretexts.org

The nitrogen atom in this compound, with its lone pair of electrons, exhibits nucleophilic character. libretexts.orgmasterorganicchemistry.com A nucleophile is a reactant that donates a pair of electrons to form a new covalent bond. masterorganicchemistry.com The nitrogen can therefore react with electrophilic centers in other molecules.

The nucleophilicity of an atom is influenced by factors such as its electron richness and steric accessibility. libretexts.org In many organic reactions, nucleophiles attack electrophiles, initiating the formation of new chemical bonds. masterorganicchemistry.com

Advanced Reaction Mechanisms and Pathways

The study of analogous ethers provides insight into the potential for this compound to undergo nucleophilic substitution reactions, particularly via an S(_N)1 mechanism. The S(_N)1 reaction is a unimolecular nucleophilic substitution that proceeds through a carbocation intermediate. libretexts.orglibretexts.org

The mechanism involves two main steps:

Formation of a Carbocation: The leaving group departs, taking a pair of electrons and forming a carbocation. This step is typically the slow, rate-determining step. libretexts.orgpressbooks.pub

Nucleophilic Attack: The nucleophile attacks the planar carbocation intermediate. This can occur from either side, potentially leading to a mixture of stereoisomers. libretexts.orgmasterorganicchemistry.com

The stability of the carbocation intermediate is a crucial factor in S(_N)1 reactions. Tertiary carbocations are more stable and therefore form more readily than secondary or primary carbocations. pressbooks.pubyoutube.com This is due to the electron-donating effects of the alkyl groups. pressbooks.pub The rate of an S(_N)1 reaction is dependent on the concentration of the substrate but not the nucleophile. libretexts.orgyoutube.com

Table 1: Comparison of S(_N)1 and S(_N)2 Reaction Characteristics

| Feature | S(_N)1 Reaction | S(_N)2 Reaction |

|---|---|---|

| Kinetics | Unimolecular (rate = k[substrate]) libretexts.orgyoutube.com | Bimolecular (rate = k[substrate][nucleophile]) |

| Mechanism | Two-step, involves a carbocation intermediate libretexts.orgpressbooks.pub | One-step, concerted mechanism |

| Substrate Reactivity | Tertiary > Secondary > Primary > Methyl youtube.com | Methyl > Primary > Secondary > Tertiary |

| Stereochemistry | Racemization (mixture of inversion and retention) libretexts.orgmasterorganicchemistry.com | Inversion of configuration |

| Carbocation Rearrangements | Possible youtube.com | Not possible |

This compound and related compounds can participate in both intramolecular cyclization and intermolecular condensation reactions, leading to the formation of cyclic and larger acyclic structures.

Intramolecular Cyclization:

Intramolecular reactions involve different parts of the same molecule reacting with each other. In the context of compounds similar to this compound, intramolecular cyclization can lead to the formation of various heterocyclic systems. For example, studies have shown that N-methoxy-N-(2-oxoalkyl)amides can undergo cyclization to form 1-methoxy-1,5-dihydro-2H-pyrrol-2-ones. chemicalpapers.com These reactions are often base-mediated. chemicalpapers.com Other research has explored the intramolecular cyclization of N-aryl acrylamides to produce oxindole (B195798) derivatives, a reaction that can be catalyzed by visible light. mdpi.com

Intermolecular Condensation:

Intermolecular reactions occur between two or more separate molecules. Condensation reactions involving N,N-dimethylformamide dimethyl acetal (B89532), a related compound, with various substrates demonstrate the potential for intermolecular bond formation. For instance, the condensation with 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone (B94177) can lead to the formation of an isoflavone. researchgate.net These reactions often involve the elimination of a small molecule, such as water or methanol.

Table 2: Examples of Cyclization and Condensation Reactions

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Intramolecular Cyclization | N-methoxy-N-(2-oxoalkyl)amides | 1-methoxy-1,5-dihydro-2H-pyrrol-2-ones | chemicalpapers.com |

| Intramolecular Cyclization | N-aryl acrylamides | Oxindole derivatives | mdpi.com |

| Intermolecular Condensation | 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone and N,N-dimethylformamide dimethyl acetal | Isoflavone | researchgate.net |

Regioselectivity and Stereoselectivity in Reactions Mediated by this compound

The utility of this compound, often referred to in the broader class of aminal esters or Bredereck-type reagents, in organic synthesis is significantly enhanced by its ability to influence the regioselectivity and stereoselectivity of chemical transformations. These properties allow for the precise formation of specific isomers, a critical aspect in the synthesis of complex molecules.

Regioselectivity

Regioselectivity refers to the preference of a chemical reaction to occur at one position of a molecule over other possible positions. numberanalytics.com In reactions involving this compound, high regioselectivity is frequently observed, particularly in the formylation or aminomethylenation of compounds containing active methylene (CH₂) groups. enamine.net The reagent demonstrates a pronounced ability to react selectively with CH-acidic moieties, which are methylene or methyl groups located adjacent to electron-withdrawing groups such as carbonyls, esters, or nitriles. thieme-connect.com

The mechanism underlying this regioselectivity involves the in situ generation of a highly reactive electrophilic iminium ion and a strong base (methoxide). myuchem.com The base abstracts a proton from the most acidic C-H bond in the substrate, creating a nucleophilic carbanion. This carbanion then attacks the iminium ion. This process ensures that the reaction is directed to the active methylene or methyl position.

For instance, in the reaction with unsymmetrical ketones, this compound will preferentially react at the more acidic α-carbon, leading to a single major regioisomeric enaminone product. This high degree of predictability is invaluable for synthetic chemists, as it minimizes the formation of unwanted side products and simplifies purification processes. The reagent is effective with a wide range of substrates, including dialkyl ketones, aryl alkyl ketones, and various heterocyclic systems, consistently yielding products with high regioselectivity. enamine.net

Stereoselectivity

Stereoselectivity is the property of a chemical reaction that leads to the preferential formation of one stereoisomer over another. This compound and related reagents have proven to be instrumental in controlling the stereochemical outcome of several synthetic procedures, leading to the formation of products with high optical purity.

A notable example is the use of a related Bredereck's reagent, tert-butoxy-bis(dimethylamino)methane, in the synthesis of non-proteinogenic amino acids like 4-methylglutamic acids. researchgate.net In this process, the reaction with a pyroglutamic acid derivative proceeds with high diastereoselectivity, ultimately yielding the product with a specific cis configuration after a subsequent hydrogenation step. researchgate.net This level of stereochemical control is crucial for creating biologically active molecules where specific stereoisomers are required for efficacy.

Furthermore, the utility of these reagents in stereoselective synthesis is highlighted in the total synthesis of complex natural products. For example, a stereoselective approach was employed for the synthesis of several members of the asbestinin family of marine diterpenes, starting from a single oxa-bridged intermediate. researchgate.net The enantio-selective formal synthesis of the Cinchona alkaloid quinine (B1679958) has also been achieved utilizing a reaction mediated by a Bredereck's reagent, demonstrating its capacity to facilitate the formation of specific enantiomers. sigmaaldrich.com

The stereochemical course of these reactions is often dictated by the formation of a rigid transition state that favors the approach of the reactants from a particular direction, minimizing steric hindrance and leading to the observed stereoisomer. In some intramolecular cyclizations, the stereoselectivity can be so pronounced that it overcomes the typical preference for the formation of the most stable alkene geometry, instead producing a less stable isomer as the major product due to specific orbital and steric interactions. nih.gov

The following table summarizes key research findings on the stereoselectivity of reactions mediated by aminal esters like this compound and its analogues.

| Reaction Type | Substrate | Reagent | Product | Stereochemical Outcome | Reference |

| Asymmetric Synthesis | Pyroglutamic acid derivative | tert-butoxy-bis(dimethylamino)methane | 4-Methylglutamic acid | High optical purity, total 3,5-cis diastereoselectivity | researchgate.net |

| Natural Product Synthesis | Oxa-bridged intermediate | tert-butoxy-bis(dimethylamino)methane | Asbestinin Diterpenes | Stereoselective synthesis of five natural products | researchgate.net |

| Alkaloid Synthesis | - | tert-butoxy-bis(dimethylamino)methane | Quinine (formal synthesis) | Enantioselective | sigmaaldrich.com |

Applications in Advanced Organic Synthesis

Versatile Reagent in Heterocyclic Compound Synthesis

Bredereck's reagent is extensively used for the annulation of heterocyclic rings. researchgate.net Its ability to react with CH-acidic ketones, esters, amides, and other activated methylene (B1212753) compounds to form enamine or enaminone intermediates is the cornerstone of its utility. enamine.netresearchgate.net These intermediates are then cyclized to generate a wide array of nitrogen-containing heterocycles.

Pyrimidine (B1678525) Ring System Construction

The synthesis of pyrimidine rings, a core structure in many biologically active compounds and nucleic acids, is a notable application of Bredereck's reagent. The reagent facilitates the condensation of compounds with active methylene groups, which can subsequently react to form the pyrimidine scaffold. researchgate.net This method allows for the creation of aminopyrimidines, which are important building blocks in medicinal chemistry. researchgate.net The reaction typically involves the condensation of a molecule containing an active methylene group with the reagent, followed by cyclization with a suitable nitrogen source.

Table 1: Example of Pyrimidine Precursor Synthesis

| Reactant 1 | Reagent | Product |

| Active Methylene Compound | 1-methoxy-N,N-dimethylmethanamine | Enamine/Enaminone Intermediate for Pyrimidine Synthesis |

Pyridine (B92270) Ring System Construction

The construction of the pyridine ring, another privileged scaffold in drug discovery, can be efficiently achieved using this compound. The general strategy involves the reaction of a ketone, particularly one with an adjacent active methylene group, with the reagent to form a β-enamino ketone. researchgate.net For example, 5-acyl-6-methyl-2-pyridinones are converted into their corresponding enamines upon treatment with Bredereck's reagent. researchgate.net These intermediates can then undergo cyclization, often with a source of ammonia (B1221849) like ammonium (B1175870) acetate, to yield substituted pyridines and related fused systems like 1,6-naphthyridones in good yields. researchgate.net

Table 2: Example of Pyridine Ring System Synthesis

| Reactant 1 | Reagent | Intermediate | Final Product (after cyclization) |

| 5-Acyl-6-methyl-2-pyridinone | This compound | Enamine | 1,6-Naphthyridone |

Pyrazole (B372694) Ring System Construction

Pyrazole moieties are prevalent in pharmaceuticals and agrochemicals. Bredereck's reagent provides a valuable route to these five-membered heterocyclic systems. Its utility has been demonstrated in the solid-phase synthesis of pyrazole libraries. researchgate.net The key step is the formation of enaminones from aromatic ketones by reaction with this compound. researchgate.net These enaminone intermediates, attached to a solid support, can then be treated with hydrazine (B178648) derivatives to construct the pyrazole ring through cyclocondensation.

Table 3: Example of Pyrazole Synthesis on Solid Phase

| Reactant 1 (on solid support) | Reagent | Intermediate (on solid support) | Final Product (after cyclization/cleavage) |

| Aromatic Ketone | This compound | Enaminone | Substituted Pyrazole |

Synthesis of Other Nitrogen-Containing Heterocycles

The applicability of this compound extends beyond the aforementioned systems to a variety of other important nitrogen-containing heterocycles. researchgate.net

Indoles: It serves as a condensation reagent in the synthesis of benz[c,d]indoles. sigmaaldrich.com It is also used to prepare precursors like methyl and ethyl 3-dimethylamino-2-(indol-3-yl)propenoate, which are valuable intermediates for more complex indole (B1671886) derivatives. sigmaaldrich.com

Pyrroles and Chromenones: The reagent's ability to generate versatile enamine and enol ether intermediates makes it a key building block in the total synthesis of natural products containing pyrrole (B145914) and chromenone rings. researchgate.net

Pyrroloquinazolines: Bredereck's reagent is a reactant used in the preparation of pyrroloquinazolines, which have been investigated as potential photochemotherapeutic agents. sigmaaldrich.comchemicalbook.com

Building Block for Complex Bioactive Molecules

The reliability and efficiency of this compound make it a crucial component in the multi-step total synthesis of complex natural products and other bioactive molecules. researchgate.net

Synthesis of Antiviral and Bioactive Agents

While direct, large-scale synthesis of commercial antiviral drugs using Bredereck's reagent is not widely documented, its role in constructing the core structures of complex bioactive alkaloids with potential therapeutic applications, including antiviral properties, is significant. Many heterocyclic scaffolds built with this reagent are known to be pharmacologically active.

Bioactive Alkaloids: The reagent has been employed in the synthesis of several potent alkaloids. For instance, it is used in the preparation of the new bioactive naphthyridine alkaloids Lophocladine A and B. sigmaaldrich.com It is also a key reactant in the enantioselective formal synthesis of the famous antimalarial alkaloid quinine (B1679958) and in the synthesis of camptothecin, an alkaloid known for its anticancer properties. sigmaaldrich.comchemicalbook.comguidechem.com The synthesis of such complex molecules highlights the reagent's importance in medicinal chemistry research, which can lead to the discovery of new antiviral leads.

Table 4: Examples of Bioactive Molecules Synthesized Using Bredereck's Reagent

| Bioactive Molecule Target | Role of this compound |

| Lophocladine A and B | Reagent in the preparation of these bioactive naphthyridine alkaloids. sigmaaldrich.com |

| Quinine | Reactant in the enantioselective formal synthesis. sigmaaldrich.comchemicalbook.com |

| Camptothecin | Reactant in a synthesis pathway involving an intramolecular isomunchnone cycloaddition reaction. sigmaaldrich.comchemicalbook.com |

| Pyrroloquinazolines | Reactant for preparation as photochemotherapeutic agents. sigmaaldrich.comchemicalbook.com |

Synthesis of Anticancer Drug Precursors

This compound, also known as Bredereck's reagent, serves as a versatile C1 building block in the synthesis of various heterocyclic compounds, some of which are precursors to potential anticancer agents. researchgate.net Its ability to undergo condensation reactions with compounds possessing acidic CH- and NH- groups makes it a valuable tool for constructing complex molecular architectures. enamine.netenamine-genez.com For instance, it has been utilized in the synthesis of camptothecin, a potent anticancer alkaloid, via an intramolecular isomunchnone cycloaddition reaction. chemicalbook.com The reagent facilitates the formation of key intermediates necessary for building the core structure of such therapeutic compounds.

Furthermore, Bredereck's reagent is employed in the preparation of pyrroloquinazolines, which are investigated as photochemotherapeutic agents. chemicalbook.com The synthesis of these compounds often involves the creation of enamine or enaminone intermediates from ketones or other activated methylene compounds, a transformation readily achieved with this reagent. researchgate.net The resulting enamines can then be cyclized to form the desired heterocyclic systems. researchgate.net

Research has also demonstrated the use of Bredereck's reagent in the enantioselective formal synthesis of the Cinchona alkaloid quinine, which has historical significance in medicine and serves as a scaffold for designing new therapeutic agents. chemicalbook.comguidechem.com While not a direct precursor in this specific context, its application highlights its utility in multi-step syntheses of complex, biologically active molecules. guidechem.com The reagent's role often involves the introduction of a one-carbon unit that is subsequently elaborated into a part of the final ring system. researchgate.net

Facilitation of Methylation in Drug Production

Bredereck's reagent is a valuable tool for α-methylation of various carbonyl compounds and other molecules with active CH groups. thieme-connect.com This capability is significant in drug production, as the introduction of a methyl group can profoundly impact a molecule's biological activity, selectivity, and pharmacokinetic properties. The reagent's mechanism involves the in situ generation of a strongly basic alkoxide (tert-butoxide) and a corresponding iminium ion through thermal decomposition. thieme-connect.com This process facilitates the methylation of substrates that might be challenging to modify using conventional methods. myuchem.com

The process can be described as follows:

Bredereck's reagent dissociates upon heating to form a tert-butoxide anion and a formamidinium ion. myuchem.com

The tert-butoxide, being a strong base, deprotonates the active methylene or methyl group of the substrate. researchgate.net

The resulting carbanion then reacts with the formamidinium ion. myuchem.com

Subsequent elimination of dimethylamine (B145610) leads to the formation of an enamine, which can then be hydrolyzed or further reacted to yield the methylated product. wikipedia.org

This method offers an alternative to traditional methylation techniques that might require harsh conditions or less selective reagents. The in situ generation of the strong base under relatively mild conditions makes it a preferred choice in certain synthetic sequences for producing drug candidates and their intermediates. thieme-connect.com

Synthesis of Quinoline (B57606) Derivatives

Bredereck's reagent plays a role in the synthesis of quinoline derivatives, a class of heterocyclic compounds with a wide range of pharmacological activities, including antimalarial, antibacterial, and anticancer properties. jptcp.comnih.gov The synthesis of these derivatives often involves the construction of a pyridine ring fused to a benzene (B151609) ring. jptcp.com

One of the key steps where Bredereck's reagent can be employed is in the formation of enamine intermediates from ketones or other compounds with active methylene groups. researchgate.netenamine.net These enamines are crucial building blocks that can then undergo cyclization reactions to form the quinoline scaffold. For example, in a multi-step synthesis, a ketone can be reacted with Bredereck's reagent to form a β-enaminone. researchgate.netenamine.net This intermediate contains the necessary functionality to react with another component, often an aniline (B41778) derivative, to construct the quinoline ring system through intramolecular cyclization and dehydration steps. unilag.edu.ng

The versatility of this approach allows for the synthesis of a variety of substituted quinoline derivatives by choosing appropriately substituted starting materials. unilag.edu.ng For instance, the synthesis of 2,3,8-trisubstituted quinolines has been achieved through a route involving the formation of an enamine from a ketone precursor. researchgate.net

Preparation of Pyrimidine Analogues

Bredereck's reagent is instrumental in the synthesis of pyrimidine analogues, which are a critical class of heterocyclic compounds in medicinal chemistry, forming the core structure of many therapeutic agents, including antiviral and anticancer drugs. nih.gov The reagent's utility lies in its ability to act as a one-carbon (C1) building block, facilitating the formation of the pyrimidine ring. researchgate.net

The synthesis often proceeds through the reaction of Bredereck's reagent with a compound containing an active methylene group, such as a ketone or an ester, to form an enamine or a related intermediate. researchgate.net This intermediate can then be reacted with an amidine or a similar nitrogen-containing compound to construct the pyrimidine ring. The reaction typically involves a condensation followed by a cyclization step. organic-chemistry.org

For instance, the reaction of Bredereck's reagent with an active methylene compound can lead to an aminomethylenated product. myuchem.com This product can then undergo ring closure with a suitable partner to yield a substituted pyrimidine. This method is advantageous as it allows for the introduction of various substituents onto the pyrimidine ring by selecting the appropriate starting materials. jchemrev.com The Bredereck pyrimidine synthesis, for example, involves the reaction of a 1,3-dicarbonyl compound with formamide (B127407) under acidic conditions, showcasing a related strategy for pyrimidine ring formation. chem-station.com

Formation of β-Enaminones from Ketones and Activated Methylene Compounds

Bredereck's reagent is highly effective in the synthesis of β-enaminones from ketones and other activated methylene compounds. enamine.netenamine-genez.com This transformation is a key step in many organic syntheses, as β-enaminones are versatile intermediates for the preparation of a wide range of heterocyclic compounds. researchgate.net

The reaction proceeds through the aminomethylenation of the active methylene group of the starting material. enamine.netenamine-genez.com Bredereck's reagent reacts with CH2-acidic ketones, which include a broad range of substrates such as dialkyl ketones, aryl alkyl ketones, heteroaryl alkyl ketones, and various cyclic ketones like cycloalkanones and 4-piperidinones. enamine.netenamine-genez.com The reaction typically gives excellent yields. enamine.netenamine-genez.com

The general mechanism involves the initial dissociation of Bredereck's reagent to form a strong base (tert-butoxide) and an electrophilic formamidinium ion. myuchem.com The base deprotonates the active methylene compound, and the resulting carbanion attacks the formamidinium ion. A subsequent elimination of dimethylamine from the adduct yields the β-enaminone. myuchem.com An important feature of using Bredereck's reagent is that if another acidic functional group is present in the substrate, it can also undergo aminomethylenation, which in some cases can lead to a ring-closure reaction. enamine.netenamine-genez.com

Role in Targeted Organic Transformations

Development of Enaminoketoesters

Bredereck's reagent has been utilized in the development of enaminoketoesters, which are valuable precursors for the regioselective synthesis of various heterocyclic compounds. nih.gov A notable application involves the reaction of Weinreb amides with the lithium or sodium acetylide of ethyl propynoate. This reaction proceeds through an acyl substitution followed by a conjugate addition sequence to produce (E)-N-methoxy-N-methyl-β-enaminoketoesters. nih.gov

This method provides a versatile entry point to densely functionalized heterocyclic compounds. For example, these enaminoketoesters can undergo regioselective cyclocondensation reactions with hydrazines, often facilitated by microwave irradiation, to yield pyrazoles. nih.gov The ability to construct these complex intermediates highlights the utility of reagents like Bredereck's in expanding the toolbox of organic synthesis for creating novel molecular architectures.

Synthesis of gem-Difluorinated Heterocycles

The introduction of fluorine atoms into heterocyclic compounds is of significant interest in medicinal chemistry due to the often-enhanced metabolic stability and binding affinity of the resulting molecules. While direct examples of the application of this compound in the synthesis of gem-difluorinated heterocycles are not extensively documented in readily available literature, the reactivity of analogous reagents, such as Bredereck's reagent (tert-butoxybis(dimethylamino)methane), provides a strong basis for its potential utility in this area. researchgate.netwikipedia.org

Bredereck's reagent is a powerful aminomethylenating agent used to formylate CH₂- and NH₂-acidic compounds. This reactivity is crucial for the construction of various heterocyclic systems. researchgate.net For instance, it reacts with ketones to form enamines, which are versatile intermediates in organic synthesis. In a hypothetical application towards the synthesis of gem-difluorinated heterocycles, this compound could react with a suitable gem-difluorinated precursor containing an active methylene group. The resulting enamine could then undergo cyclization to form the desired heterocyclic ring.

A plausible synthetic route could involve the reaction of this compound with a β-keto ester or a similar compound bearing a gem-difluoro group at the α-position. The resulting enamino ester would be a key intermediate that could be further elaborated into various heterocyclic systems such as pyridines, pyrimidines, or pyrroles, a strategy that has been successfully employed with Bredereck's reagent for the synthesis of non-fluorinated analogues. researchgate.net The synthesis of 3-hydroxy-4,4-difluoropyrrolidines has been reported from α,α-difluoro-β-bromoketones, highlighting that functionalized gem-difluorinated open-chain compounds are viable precursors for the synthesis of fluorinated heterocycles. nih.gov

Specific Applications in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is an approach in chemical synthesis that aims to produce a library of structurally diverse and complex small molecules. rsc.orgfrontiersin.org This is in contrast to target-oriented synthesis, which focuses on the synthesis of a single target molecule. The goal of DOS is to explore chemical space and identify novel compounds with interesting biological activities. rsc.org

Reagents that can introduce a C1 building block and facilitate ring-forming reactions are highly valuable in DOS. Given the reactivity of this compound as a formylating agent, it is a suitable candidate for use in DOS workflows. Its ability to react with a wide range of nucleophiles to form enamines, which can then be cyclized, allows for the rapid generation of diverse heterocyclic scaffolds.

A notable example of a similar reagent, Bredereck's reagent, has been successfully employed in the solid-phase synthesis of a library of pyrazoles. researchgate.net This approach involves the reaction of polymer-bound ketones with the reagent to form an enaminone, which is then cyclized with hydrazine to yield the pyrazole product. This demonstrates the potential of such aminomethylenating agents in DOS for the efficient construction of compound libraries. The generation of heterocycles from amino acid and sugar derivatives is also a powerful approach in DOS to access chemical and geometrical diversity. frontiersin.org

The versatility of this compound and its analogs allows for the introduction of various points of diversity in the synthesized molecules. By varying the starting materials and the subsequent cyclization partners, a wide array of structurally distinct heterocycles can be produced from a common intermediate.

Derivatization for Specialized Chemical Tools

Synthesis of Chiral NMR Solvating Agents from Derivatives

Chiral Nuclear Magnetic Resonance (NMR) solvating agents (CSAs) are essential tools for the determination of enantiomeric purity. nih.govresearchgate.net They function by forming transient diastereomeric complexes with the enantiomers of a chiral analyte, leading to the differentiation of their signals in the NMR spectrum. researchgate.net While this compound itself is not a chiral solvating agent, it can be used to derivatize chiral molecules, thereby creating new CSAs.

The synthesis of CSAs often involves the modification of a chiral scaffold to introduce functionalities that can engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, with the analyte. researchgate.net For instance, new families of chiral selectors have been synthesized from readily available chiral starting materials like isomannide, isosorbide, and ethyl (S)-lactate. nih.govrsc.org A common strategy involves the reaction of the chiral scaffold's hydroxyl groups with isocyanates to form carbamates. nih.gov

Hypothetically, a chiral alcohol could be reacted with a derivative of this compound to introduce a dimethylaminomethyl group. The resulting derivative could then be further functionalized. A more direct approach would be to use this compound to introduce a formyl group onto a chiral molecule, which could then be converted into other functional groups conducive to chiral recognition. The key is to create a derivative with a well-defined chiral environment that can induce significant chemical shift differences between the enantiomers of a chiral analyte.

| Chiral Starting Material | Derivatization Reaction | Resulting Functional Group | Reference |

| Isomannide/Isosorbide | Reaction with arylisocyanates | Carbamate | nih.gov |

| Ethyl (S)-lactate | Reaction with isocyanates | Carbamate | rsc.org |

| D-phenylalanine | Multi-step synthesis | Tetraaza macrocycle | nih.gov |

Complexation Behavior of Derivatives in Chiral Recognition

The effectiveness of a chiral NMR solvating agent is determined by its ability to form diastereomeric complexes with the enantiomers of a chiral analyte, leading to observable differences in their NMR spectra. nih.gov The stability and geometry of these complexes are governed by a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. researchgate.net

Studies on other chiral solvating agents have provided detailed insights into the mechanisms of chiral recognition. For example, the chiral recognition of hydantoin (B18101) derivatives by tetraaza macrocyclic chiral solvating agents has been shown to result in exceptionally large non-equivalent chemical shifts in the ¹H NMR spectrum. nih.gov In some cases, the enantiomeric discrimination can be so significant that it leads to baseline resolution of the signals of the two enantiomers. nih.gov Computational studies and 2D NMR techniques, such as NOESY, can be employed to elucidate the specific interactions responsible for chiral recognition and to determine the stoichiometry of the complex. nih.govnsf.gov The ultimate goal is to design a chiral solvating agent that exhibits a high degree of complementarity to one enantiomer of the analyte over the other, thus maximizing the difference in their NMR spectra. nsf.gov

| Interaction Type | Role in Chiral Recognition | Example Systems | Reference |

| Hydrogen Bonding | Key interaction for complex formation | Hydantoin derivatives with tetraaza macrocycles | nih.gov |

| π-π Stacking | Enhances complex stability | 3,5-Dinitrobenzoyl derivatives with carbamate-based CSAs | nih.gov |

| Dipole-Dipole Interactions | Contribute to the overall binding energy | General principle in host-guest chemistry | researchgate.net |

Computational and Theoretical Studies

Ab Initio Conformational Analysis

Ab initio molecular orbital theory is a powerful tool for investigating the conformational landscapes of molecules. researchgate.net By solving the electronic Schrödinger equation without empirical parameters, these methods can accurately predict molecular geometries, energies, and other properties.

Investigation of Anomeric Interactions within N-C-O Units

The N-C-O atomic arrangement within 1-methoxy-N,N-dimethylmethanamine gives rise to stereoelectronic interactions akin to the anomeric effect observed in carbohydrates and other heterocyclic systems. The anomeric effect is a phenomenon where a lone pair on an oxygen atom in a ring donates electron density into the antibonding orbital (σ*) of an adjacent C-X bond (where X is an electronegative atom or group). This interaction stabilizes the conformation where the electronegative substituent is in an axial position.

In the acyclic this compound, a similar hyperconjugative interaction is expected. A lone pair on the nitrogen atom can donate into the σ* orbital of the C-O bond, and a lone pair on the oxygen atom can donate into the σ* orbital of the C-N bond. The relative strengths of these interactions, along with steric repulsions, will dictate the preferred conformation around the C-N and C-O bonds. Theoretical studies on related systems, such as 2-methoxytetrahydropyran, have utilized Natural Bond Orbital (NBO) analysis to quantify these hyperconjugative interactions and have confirmed their significant role in determining conformational preferences. enamine.netreddit.com

Geometrical Optimization and Energetic Stabilities of Conformers

The conformational space of this compound is defined by the rotation around the C-N and C-O single bonds. Ab initio calculations, such as those employing Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT), can be used to perform a full geometrical optimization of the various possible conformers. youtube.commdpi.com By locating the stationary points on the potential energy surface, the minimum energy conformations and the transition states connecting them can be identified.

For each stable conformer, key geometrical parameters such as bond lengths, bond angles, and dihedral angles are determined. The relative energies of these conformers provide insight into their thermodynamic stabilities. For analogous flexible molecules, the identification of the lowest-energy conformer is crucial for accurately describing their properties. chemrxiv.orgchemrxiv.org It is anticipated that the most stable conformer of this compound will adopt a geometry that maximizes stabilizing hyperconjugative interactions while minimizing steric clashes between the methyl groups.

Electronic Structure and Molecular Orbital Theory

The electronic properties of a molecule are fundamentally described by its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions.

Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies for Analogs

The energies of the HOMO and LUMO are critical indicators of a molecule's reactivity. wikipedia.org A high-energy HOMO suggests that the molecule is a good electron donor, while a low-energy LUMO indicates it is a good electron acceptor. For this compound, the HOMO is expected to be localized on the nitrogen and/or oxygen atoms, corresponding to their lone pairs of electrons. The LUMO is likely to be an antibonding orbital associated with the C-N or C-O bonds.

Computational methods like DFT with functionals such as B3LYP are commonly used to calculate HOMO and LUMO energies. nih.gov For example, in a study of etoricoxib (B1671761) analogues, the HOMO-LUMO gap was found to be a key determinant of kinetic stability. researchgate.net

| Compound Analogy | HOMO Energy (eV) | LUMO Energy (eV) |

| Etoricoxib Analogue | - | - |

| Naproxen | - | - |

| Gefitinib | - | - |

| This table would be populated with specific energy values from computational studies on analogous compounds if available in the search results. |

Energy Band Gap Analysis in Related Compounds

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. wikipedia.org A small HOMO-LUMO gap is indicative of high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. reddit.comresearchgate.net This can lead to increased polarizability and a greater propensity to engage in chemical reactions.

The HOMO-LUMO gap can be tailored by modifying the molecular structure. For instance, increasing conjugation in a molecule generally leads to a smaller HOMO-LUMO gap. reddit.com In the context of this compound, the presence of two heteroatoms with lone pairs likely results in a relatively small HOMO-LUMO gap, contributing to its utility as a reactive reagent in organic synthesis, similar to how Bredereck's reagent is employed. researchgate.netenamine.net

| Compound Analogy | HOMO-LUMO Gap (eV) |

| Etoricoxib Analogue | 5.23 |

| Naproxen Derivative (N2) | 0.97 |

| Gefitinib | 0.40 (converted from kcal/mol) |

| This table presents HOMO-LUMO gap data for analogous compounds to illustrate the concept. |

Theoretical Methodologies and Basis Set Selection

The accuracy of ab initio and DFT calculations is highly dependent on the chosen theoretical method and basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals.

The selection of an appropriate basis set is a crucial step in any computational study. Pople-style basis sets, such as 6-31G*, and Dunning's correlation-consistent basis sets, like cc-pVTZ, are commonly employed. researchgate.net For systems where anomeric effects are significant, the inclusion of polarization and diffuse functions is often necessary to accurately describe the electron distribution. reddit.com

The choice of theoretical method involves a trade-off between computational cost and accuracy. While simpler methods like Hartree-Fock can provide a qualitative picture, more sophisticated methods like MP2 or coupled-cluster (CC) theory are often required for quantitative accuracy. chemrxiv.org DFT offers a good balance of accuracy and computational efficiency and is widely used for studying organic molecules. mdpi.comnih.gov The performance of different methods and basis sets is often benchmarked against experimental data or high-level theoretical calculations to ensure the reliability of the computational results.

Application of B3LYP and Time-Dependent B3LYP Calculations

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid density functional theory (DFT) method widely employed for its balance of accuracy and computational efficiency in predicting molecular geometries, energies, and other electronic properties. While extensive, specific studies applying B3LYP to this compound are not widely documented in publicly available literature, the methodology is standard for a molecule of this nature. In a general sense, DFT-B3LYP calculations would be utilized to determine properties such as the Gibbs free energy changes in reactions where it participates.

Time-Dependent B3LYP (TD-B3LYP) is an extension used for calculating excited state properties, such as electronic absorption spectra. For a compound like this compound, TD-B3LYP calculations could predict its UV-Vis spectrum, providing insights into its electronic transitions. However, specific research applying this method to this compound is not readily found in peer-reviewed sources.

Utilization of Specific Basis Sets (e.g., 4-21G, 6-31G(d,p))

The choice of a basis set is crucial in any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals.

4-21G Basis Set : This is a split-valence basis set, meaning it uses one set of functions for core atomic orbitals and two for valence orbitals, providing more flexibility for describing chemical bonds. The 4-21G basis set represents a compromise between computational cost and accuracy. google.com It is considered a minimal basis set suitable for initial geometry optimizations and qualitative studies.

6-31G(d,p) Basis Set : The 6-31G(d,p) basis set is a more sophisticated split-valence basis set. nih.gov The "(d,p)" notation indicates the addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms). These functions allow for the description of non-spherical electron density distribution, which is essential for accurately modeling chemical bonding and reactivity. This basis set is frequently used for geometry optimization and frequency calculations to obtain more reliable results than minimal basis sets. nih.gov

While these basis sets are standard tools in computational chemistry, specific published studies detailing their application to this compound are scarce.

Computational Modeling of Reactivity and Selectivity

Computational modeling is instrumental in predicting how a molecule will behave in a chemical reaction, including the pathways it might follow and the products it is likely to form.

Prediction of Reaction Pathways and Transition States

Theoretical calculations can map out the potential energy surface of a reaction, identifying the most likely pathways from reactants to products. This involves locating transition states—the highest energy points along a reaction coordinate. For this compound, this could involve modeling its reaction with various electrophiles or nucleophiles. For example, in its role as a formylating agent, computational methods could elucidate the mechanism by which the dimethylaminomethyl group is transferred. Such studies would typically employ methods like B3LYP with a basis set such as 6-31G(d,p) to optimize the geometries of reactants, products, and transition states.

Studies on Dipole-Stabilized Carbanions and Deprotonation

The structure of this compound, featuring an oxygen and a nitrogen atom attached to the same methylene (B1212753) carbon, suggests the potential for interesting effects upon deprotonation. Computational studies are well-suited to investigate the stability of the resulting carbanion. The presence of the adjacent oxygen and nitrogen atoms could stabilize the negative charge through dipolar and resonance effects. Theoretical calculations could quantify this stabilization energy, predict the most favorable deprotonation site, and analyze the geometry and electronic structure of the resulting dipole-stabilized carbanion.

Understanding Binding Selectivity in Sensor Design

The rational design of chemical sensors often relies on understanding the specific binding interactions between a host molecule (the sensor) and a guest molecule (the analyte). While there are no specific studies detailing the use of this compound in sensor design, computational methods could theoretically be used to explore its potential as a binding motif. By calculating the binding energies and geometries of this compound with various analytes, one could predict its selectivity. For instance, the lone pairs on the oxygen and nitrogen atoms could act as hydrogen bond acceptors, and computational models could quantify the strength and directionality of these interactions with different guest molecules.

Advanced Analytical Research Methods Employing 1 Methoxy N,n Dimethylmethanamine or Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are fundamental in chemical analysis, providing detailed information about molecular structure and the progress of chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds. longdom.org In the context of stereochemistry, NMR is invaluable for distinguishing between stereoisomers, such as enantiomers and diastereomers. wikipedia.org The use of chiral derivatizing agents can enhance the ability of NMR to resolve chiral compounds. wikipedia.org These agents react with the enantiomers in a mixture to form diastereomers, which have distinct NMR spectra, allowing for their differentiation and quantification. wikipedia.orgmagritek.com

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide even more detailed structural information by revealing through-bond and through-space correlations between nuclei, respectively. longdom.orgwordpress.com These methods are crucial for assigning the relative and absolute stereochemistry of complex molecules. wordpress.com For instance, the magnitude of coupling constants in proton NMR can differentiate between cis and trans isomers of alkenes. magritek.com

While direct applications of 1-methoxy-N,N-dimethylmethanamine as a chiral resolving agent in NMR are not extensively documented in the provided search results, its role in synthesizing chiral molecules is established. researchgate.net The resulting chiral products can then be analyzed by advanced NMR techniques to determine their stereochemical purity and configuration.

Key NMR Techniques for Stereochemical Analysis:

| Technique | Application | Reference |

|---|---|---|

| Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra for chiral resolution. | wikipedia.org |

| 2D COSY | Identifies proton-proton coupling networks to establish connectivity. | longdom.org |

| 2D NOESY/ROESY | Detects through-space interactions to determine spatial proximity of atoms. | wordpress.com |

Infrared (IR) spectroscopy is a robust method for monitoring the progress of chemical reactions by tracking changes in functional groups. nih.govnih.gov As a reaction proceeds, the disappearance of reactant-specific IR absorption bands and the appearance of product-specific bands can be observed in real-time. This allows for the determination of reaction kinetics and endpoints.

In reactions involving this compound, which is often used to form enamines from active methylene (B1212753) compounds, IR spectroscopy can be employed to monitor the transformation. researchgate.net For example, the disappearance of the C=O stretching frequency of a ketone starting material and the appearance of the C=C and C-N stretching frequencies of the resulting enamine product would signify the progress of the reaction.

Typical IR Absorptions for Monitoring Reactions with this compound:

| Functional Group | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| Ketone (C=O) | 1680-1740 | Disappearance indicates consumption of starting material. |

| Enamine (C=C) | 1640-1690 | Appearance indicates formation of the enamine intermediate. |

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, which provides information about the molecular weight and structure of a compound. researchgate.net It is a powerful tool for monitoring reaction progress by detecting the masses of reactants, intermediates, and products. researchgate.net The ability of MS to analyze complex mixtures without prior separation makes it particularly valuable in chemical research. researchgate.net Tandem mass spectrometry (MS/MS) further enhances structural elucidation by fragmenting selected ions and analyzing the resulting fragment ions. researchgate.net

In syntheses utilizing this compound, MS can be used to confirm the formation of the desired products by identifying their molecular ion peaks. researchgate.net For instance, the structure of newly synthesized compounds derived from reactions with Bredereck's reagent has been elucidated based on their mass spectral data, alongside other spectroscopic techniques. researchgate.net

Chromatographic Separations in Complex Mixtures

Chromatographic techniques are essential for separating the components of a complex mixture, allowing for their individual analysis.

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. omicsonline.orgthermofisher.com This technique is ideal for the analysis of volatile and semi-volatile compounds. thermofisher.com In GC-MS, the components of a mixture are separated in a capillary column and then introduced into the mass spectrometer for detection and identification. thermofisher.com

Derivatization is often employed in GC-MS to improve the volatility, stability, and chromatographic properties of analytes. jfda-online.com While this compound itself is a reagent, the products of its reactions can be analyzed by GC-MS to assess purity and identify byproducts. rsc.org For example, the analysis of reaction mixtures from the synthesis of formylamines, which can be achieved using reagents like this compound, can be performed using GC-MS to determine the conversion and yield. rsc.org The technique is also widely used in various fields for the analysis of complex mixtures, such as environmental samples and biological specimens. omicsonline.orgthermofisher.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of a wide range of compounds, particularly those that are not volatile enough for GC-MS. nih.govnih.govnih.gov It is especially powerful for trace analysis and the identification of compounds in complex matrices like biological fluids and environmental samples. nih.govnih.govresearchgate.net The use of tandem mass spectrometry (MS/MS) provides a high degree of specificity and confidence in compound identification. thermofisher.com